N,N-Bis(trifluoromethyl)-4-fluoro-3-nitroaniline
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Overview
Description
N,N-Bis(trifluoromethyl)-4-fluoro-3-nitroaniline: is a fluorinated aromatic compound characterized by the presence of trifluoromethyl groups, a fluoro substituent, and a nitro group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(trifluoromethyl)-4-fluoro-3-nitroaniline typically involves the introduction of trifluoromethyl groups onto an aniline derivative. One common method includes the reaction of 4-fluoro-3-nitroaniline with trifluoromethylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of storable and stable reagents can improve the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(trifluoromethyl)-4-fluoro-3-nitroaniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups such as nitro and trifluoromethyl makes the aromatic ring susceptible to nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline nitrogen, leading to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Substituted aniline derivatives.
Reduction: N,N-Bis(trifluoromethyl)-4-fluoro-3-aminoaniline.
Oxidation: N,N-Bis(trifluoromethyl)-4-fluoro-3-nitrosoaniline.
Scientific Research Applications
Chemistry: N,N-Bis(trifluoromethyl)-4-fluoro-3-nitroaniline is used as a building block in the synthesis of various fluorinated compounds. Its unique electronic properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound can be used to design and synthesize new pharmaceuticals with enhanced bioavailability and metabolic stability. The trifluoromethyl groups can improve the lipophilicity and membrane permeability of drug candidates .
Industry: The compound finds applications in the agrochemical industry as a precursor for the synthesis of herbicides and pesticides. Its stability and reactivity make it suitable for developing new agrochemical formulations .
Mechanism of Action
The mechanism of action of N,N-Bis(trifluoromethyl)-4-fluoro-3-nitroaniline involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the binding affinity of the compound to target proteins or enzymes by increasing hydrophobic interactions. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The fluoro substituent can affect the compound’s electronic distribution, further modulating its interaction with molecular targets .
Comparison with Similar Compounds
N,N-Bis(trifluoromethyl)aniline: Lacks the fluoro and nitro substituents, resulting in different reactivity and applications.
N,N-Bis(trifluoromethyl)-4-nitroaniline: Similar structure but without the fluoro substituent, affecting its electronic properties.
N,N-Bis(trifluoromethyl)-4-fluoroaniline: Lacks the nitro group, leading to different chemical behavior and applications.
Uniqueness: N,N-Bis(trifluoromethyl)-4-fluoro-3-nitroaniline is unique due to the combination of trifluoromethyl, fluoro, and nitro groups on the aniline core. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in various fields .
Properties
IUPAC Name |
4-fluoro-3-nitro-N,N-bis(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7N2O2/c9-5-2-1-4(3-6(5)17(18)19)16(7(10,11)12)8(13,14)15/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKBJXKMGDREBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(C(F)(F)F)C(F)(F)F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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